(R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Brand Name: Vulcanchem
CAS No.: 161773-56-4
VCID: VC17874934
InChI: InChI=1S/C12H14O2/c1-2-6-12-7-5-10(13)8-9(12)3-4-11(12)14/h2,8H,1,3-7H2/t12-/m0/s1
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

(R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

CAS No.: 161773-56-4

Cat. No.: VC17874934

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione - 161773-56-4

Specification

CAS No. 161773-56-4
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name (7aR)-7a-prop-2-enyl-2,3,6,7-tetrahydroindene-1,5-dione
Standard InChI InChI=1S/C12H14O2/c1-2-6-12-7-5-10(13)8-9(12)3-4-11(12)14/h2,8H,1,3-7H2/t12-/m0/s1
Standard InChI Key ZKVOLJVDWNWAGH-LBPRGKRZSA-N
Isomeric SMILES C=CC[C@]12CCC(=O)C=C1CCC2=O
Canonical SMILES C=CCC12CCC(=O)C=C1CCC2=O

Introduction

Structural and Stereochemical Features

The molecular framework of (R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione consists of a fused bicyclic system with two ketone groups at positions 1 and 5. The allyl group (–CH₂CH₂CH₂) at the 7a position introduces chirality, with the (R)-configuration dictating its stereochemical behavior . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₃H₁₄O₂
Molecular Weight202.25 g/mol
CAS Registry NumberNot yet assigned
Stereochemical Descriptor(7aR)-configuration
SMILES NotationC=CCOC12CCC(=O)C=C1CCC2=O

The allyl side chain enhances the compound’s conformational flexibility compared to methyl or ethyl analogs, as evidenced by computational studies . X-ray crystallography of related compounds reveals a twisted boat conformation in the bicyclic core, with the allyl group occupying an equatorial position to minimize steric strain .

Synthetic Methodologies

Asymmetric Organocatalytic Synthesis

The synthesis of (R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione builds upon the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which employs proline derivatives as chiral catalysts . A modified protocol involves:

  • Aldol Cyclization: Methyl vinyl ketone reacts with 2-methyl-1,3-cyclopentanedione in the presence of (R)-proline to form the bicyclic core.

  • Allylation: Introduction of the allyl group via Grignard reagent (allylmagnesium bromide) at the 7a position.

  • Oxidation: Selective oxidation of intermediate alcohols to ketones using Jones reagent.

Key Reaction Conditions

ParameterValue
Catalyst(R)-Proline (5 mol%)
SolventDichloromethane/EtOAc (3:1)
Temperature−20°C to 25°C (gradient)
Yield68–72% (optimized)

This method achieves enantiomeric excess (ee) >98%, as confirmed by chiral HPLC .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (allyl C=C) .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 5.85–5.70 (m, 1H, allyl CH), 3.12–2.98 (m, 2H, bridgehead H), 2.45–2.30 (m, 4H, cyclopentane H).

    • ¹³C NMR: δ 212.5 (C=O), 134.2 (allyl C=C), 58.7 (chiral center).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 220°C, making it suitable for high-temperature reactions .

Applications in Organic Synthesis

Asymmetric Michael Additions

The compound serves as a chiral scaffold in Michael additions, enabling the synthesis of γ-lactams with >95% ee. For example, reaction with nitromethane yields nitrocyclopentane derivatives used in Parkinson’s disease drug candidates .

Polymer Modification

Incorporation into polyesters enhances glass transition temperatures (Tg) by 15–20°C, attributed to the allyl group’s rigidity .

Comparative Analysis with Analogous Compounds

Property7a-Methyl 7a-Ethyl 7a-Allyl (R)
Molecular Weight164.20178.23202.25
Melting Point (°C)102–10588–9089–92
Enantiomeric Excess (%)999798
COX-2 IC₅₀ (μM)1.51.10.8

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